NK2 Receptor Selectivity: Functional IC50 Ratio of NKA vs SP and NKB at Cloned Tachykinin Receptors
At cloned rat tachykinin receptors expressed in mammalian cells, neurokinin A (NKA) exhibits an IC50 of 0.32 ± 0.07 nM at the NK2 receptor, compared to substance P (SP) at 100 ± 39 nM and neurokinin B (NKB) at 5.5 ± 3.7 nM, establishing a 312-fold selectivity advantage over SP and a 17-fold advantage over NKB at this receptor subtype [1]. Conversely, at the NK1 receptor, SP demonstrates an IC50 of 0.19 ± 0.02 nM versus NKA at 20 ± 7 nM—a 105-fold reduction in NKA potency [1].
| Evidence Dimension | Functional IC50 (nM) at cloned rat tachykinin receptors |
|---|---|
| Target Compound Data | NK2R: 0.32 ± 0.07 nM; NK1R: 20 ± 7 nM; NK3R: 28 ± 3 nM |
| Comparator Or Baseline | Substance P: NK1R 0.19 ± 0.02 nM, NK2R 100 ± 39 nM, NK3R 67 ± 19 nM; Neurokinin B: NK1R 63 ± 13 nM, NK2R 5.5 ± 3.7 nM, NK3R 0.37 ± 0.03 nM |
| Quantified Difference | NKA vs SP at NK2R: 312-fold greater potency (0.32 vs 100 nM); NKA vs NKB at NK2R: 17-fold greater potency (0.32 vs 5.5 nM); NK2/NK1 selectivity ratio for NKA: 62.5-fold |
| Conditions | Cloned rat tachykinin receptors (NK1R, NK2R, NK3R) expressed in mammalian cells; ligand displacement assay |
Why This Matters
Procurement of NKA rather than SP or NKB is mandatory for experiments requiring selective NK2 receptor activation without concomitant NK1 or NK3 receptor engagement.
- [1] Ingi T, Kitajima Y, Minamitake Y, Nakanishi S. Characterization of ligand-binding properties and selectivities of three rat tachykinin receptors by transfection and functional expression of their cloned cDNAs in mammalian cells. J Pharmacol Exp Ther. 1991;259(3):968-975. View Source
